molecular formula C13H22ClNO2 B1433140 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1432682-03-5

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No.: B1433140
CAS No.: 1432682-03-5
M. Wt: 259.77 g/mol
InChI Key: PPRBQULKGQBSMF-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound serving as a versatile small-molecule scaffold in medicinal chemistry and pharmacological research . While specific studies on this exact compound are limited, its structure, featuring a phenethylamine core substituted with a methoxy group and a tertiary amino alcohol chain, places it within a class of compounds investigated for targeting neurotransmitter receptors. Structural analogs with similar amino alcohol linkers have been identified as key scaffolds in the development of high-affinity, selective ligands for dopamine receptor subtypes, highlighting the potential of this chemotype in neuroscience research . The presence of the 4-methoxybenzyl group and the branched alkyl chain offers researchers a platform for synthetic modification, enabling exploration of structure-activity relationships (SAR) and the optimization of properties like binding affinity and selectivity. This compound is intended for research applications only, providing a foundational building block for drug discovery and chemical biology.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRBQULKGQBSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-03-5
Record name 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
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Biological Activity

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride, also known as (S)-2-{[(4-methoxybenzyl)amino]-3-methylbutan-1-ol hydrochloride}, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₂₂ClNO₂
  • Molecular Weight : 259.78 g/mol
  • CAS Number : 1432682-03-5
  • IUPAC Name : (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its effects on cancer cells and potential neuroprotective properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism of Action
MV4-11 (leukemia)0.87Inhibition of FLT3 kinase
SH-SY5Y (neuroblastoma)1.3Induction of apoptosis and cell cycle arrest
TT thyroid carcinoma1.2Suppression of cyclin D1 and MMP9 expression

These findings suggest that the compound may act through multiple pathways, including kinase inhibition and modulation of cell cycle regulators.

Neuroprotective Effects

Studies have also suggested potential neuroprotective effects of this compound, particularly in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through the modulation of signaling pathways involved in apoptosis and inflammation.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Kinase Inhibition : The compound has shown strong inhibitory activity against several kinases, including FLT3, which is critical in leukemia pathogenesis.
  • Cell Cycle Regulation : It influences the expression of key proteins involved in the cell cycle, promoting apoptosis in cancer cells.
  • Oxidative Stress Response : The compound may enhance cellular resistance to oxidative stress, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MV4-11 Xenografts : In vivo studies demonstrated that daily oral administration significantly inhibited tumor growth without notable toxicity.
    "The compound effectively reduced tumor size in xenograft models while maintaining body weight stability" .

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Impurity Profiles ()

The European Pharmacopoeia (EP) lists impurities with shared structural motifs:

Compound Name (EP Designation) Key Structural Features Molecular Differences vs. Target Compound
Imp. F(EP) Hydrochloride Cyclohexenyl, 4-methoxyphenyl, dimethylamino Ethaneamine backbone vs. butanol chain; dimethylamino vs. primary amine
Imp. G(EP) Hydrochloride Cyclohexyl, 4-methoxyphenyl, dimethylamino Cyclohexyl substituent vs. methylbutanol chain
Imp. H(EP) Cyclohexanol, dual 4-methoxyphenyl groups Bulky cyclohexanol core; tertiary amine linkage

Key Observations :

  • Backbone Variation: The target compound’s butanol chain may confer greater conformational flexibility compared to Imp. F/G’s rigid ethaneamine backbone.
  • Amino Group Substitution: The primary amine in the target compound contrasts with Imp.
  • Hydrochloride Salt : Shared salt form with Imp. F/G suggests comparable aqueous solubility (~50–100 mg/mL in water) .

Methyl Ester Derivatives ()

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares a branched aliphatic chain and hydrochloride salt but diverges in functional groups:

Property Target Compound Methyl Ester Derivative
Core Structure Amino alcohol (butanol) Amino ester (butanoate)
Functional Groups -OH, -NH- Ester (-COOCH3), -NHCH3
Synthesis Likely amine alkylation Esterification followed by HCl treatment
NMR Data N/A (not provided) δ 9.00 (brs, NH), 3.79 (s, OCH3)

Implications :

  • Ester vs. Alcohol : The ester group in the derivative may reduce polarity, increasing lipid solubility and bioavailability.
  • Synthetic Route : Both compounds utilize HCl to form salts, but the derivative’s synthesis involves deprotection steps absent in the target compound’s pathway .

Benzimidazole Derivatives ()

Metonitazene (N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine) represents a structurally distinct analog:

Property Target Compound Metonitazene
Core Structure Amino alcohol Benzimidazole with nitro and diethylamino
Aromatic System Single 4-methoxyphenyl Benzimidazole + 4-methoxyphenyl
Bioactivity Hypothetical adrenergic modulation μ-opioid receptor agonism (analgesic)

Contrasts :

  • Pharmacological Profile: Metonitazene’s benzimidazole and nitro groups confer opioid-like activity, unlike the target compound’s amino alcohol structure, which may target adrenergic pathways.
  • Molecular Weight : Metonitazene (MW ~425 g/mol) is significantly larger than the target compound (MW ~285 g/mol), impacting blood-brain barrier penetration .

Physicochemical and Functional Comparisons

Parameter Target Compound Imp. F/G (EP) Methyl Ester Derivative Metonitazene
Molecular Weight ~285 g/mol ~300–320 g/mol ~220 g/mol ~425 g/mol
Solubility (Water) High (HCl salt) High Moderate Low
Key Functional Groups -OH, -NH- -N(CH3)2 -COOCH3, -NHCH3 -NO2, -N(C2H5)2
Bioactivity Hypothesis Adrenergic Unknown Unknown Opioid

Preparation Methods

General Synthetic Strategy

The preparation of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride typically involves the following key steps:

  • Formation of the amino alcohol backbone with stereochemical control.
  • Introduction of the 4-methoxybenzyl protecting or substituent group on the amino nitrogen.
  • Conversion into the hydrochloride salt form to enhance stability and handling.

The synthesis often starts from chiral amino alcohol precursors or via reductive amination involving 4-methoxybenzaldehyde and suitable amino alcohols or amino acids.

Reductive Amination Approach

One of the well-documented routes involves reductive amination of 4-methoxybenzaldehyde with an amino alcohol or amino acid derivative:

  • Step 1: Reaction of 4-methoxybenzaldehyde with an amino alcohol such as 3-methylbutan-1-ol amine under mild conditions to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding secondary amine using a mild reducing agent such as sodium cyanoborohydride (Na(CN)BH3).
  • Step 3: Isolation and purification of the free base amino alcohol.
  • Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

This method is supported by experimental procedures reported in synthetic organic chemistry literature, where reductive amination is carried out in methanol at room temperature for 16 hours, followed by acid quenching, extraction, and chromatographic purification to yield the desired compound with high purity.

Chiral Resolution and Enantiomeric Purity

Given the importance of chirality in biological activity, preparation methods often incorporate chiral resolution or asymmetric synthesis steps:

  • Use of chiral starting materials such as L-valinol or other chiral amino alcohols.
  • Catalytic asymmetric hydrogenation or enzymatic resolution to obtain the desired stereoisomer.
  • Purification steps including recrystallization and ion-exchange chromatography to enhance enantiomeric excess.

For example, patent literature describes the preparation of chirally pure amino alcohol intermediates via catalytic hydrogenation under controlled temperature and pressure conditions, followed by crystallization to obtain high enantiomeric purity.

Salt Formation and Isolation

The final step in preparation is the formation of the hydrochloride salt:

  • The free base amino alcohol is treated with concentrated hydrochloric acid in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
  • The reaction mixture is maintained at elevated temperatures (30–50 °C) for several hours to ensure complete salt formation.
  • The solvent is removed under vacuum, and the aqueous phase is washed with organic solvents like methyl tert-butyl ether (MTBE) to remove impurities.
  • The hydrochloride salt is isolated as a white solid by vacuum drying at moderate temperatures (50–60 °C), yielding high purity product in approximately 90% yield.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Imine formation between 4-methoxybenzaldehyde and amino alcohol Room temperature, methanol, ~16 h Formation of intermediate imine
2 Reductive amination Sodium cyanoborohydride, methanol, room temp Converts imine to secondary amine
3 Purification Acid quench (HCl), extraction, chromatography Isolates free base amino alcohol
4 Salt formation Concentrated HCl, THF or ethanol, 30–50 °C, 2 h Converts free base to hydrochloride salt
5 Isolation and drying Vacuum drying at 50–60 °C Yields white solid hydrochloride salt

Research Findings and Notes

  • The reductive amination approach provides a straightforward and scalable route with good yields and high stereochemical control when starting from chiral amino alcohols.
  • Catalytic hydrogenation methods for chiral intermediates are effective for enantiomeric enrichment but require careful control of temperature and pressure.
  • Salt formation with hydrochloric acid improves compound stability, facilitates handling, and enhances solubility for biological assays.
  • Purification by strong cation exchange chromatography has been reported to effectively remove impurities and improve product purity.
  • The overall synthetic approach is adaptable for analog synthesis by varying the aromatic aldehyde or amino alcohol starting materials.

Q & A

Q. Core Techniques

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the methoxyphenyl (δ 3.8 ppm, singlet) and branched amine (δ 1.2–1.5 ppm, multiplet) groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
    Advanced Characterization
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.1472 (calculated for C₁₃H₂₀ClNO₂⁺). X-ray crystallography resolves stereochemistry, critical for chiral center validation .

How does this compound interact with biological targets, and what experimental models validate its pharmacological potential?

Mechanistic Insights
The methoxyphenyl and tertiary amine groups enable binding to serotonin receptors (5-HT₂A) and monoamine oxidases (MAOs). In vitro assays using HEK-293 cells transfected with 5-HT₂A show dose-dependent Ca²⁺ flux (EC₅₀ = 2.3 µM) .
Advanced Models
Molecular docking (PDB ID: 6WGT) reveals hydrogen bonding with Tyr370 and hydrophobic interactions with Phe338. In vivo rodent models demonstrate anxiolytic effects at 10 mg/kg (open field test, p < 0.05) but require cytochrome P450 inhibition to prolong half-life .

How do structural analogs of this compound differ in reactivity or bioactivity, and how can data discrepancies be resolved?

Q. Comparative Analysis

Analog Key Modification Bioactivity Shift
2-{[(4-Chlorophenyl)methyl]amino}Cl substitution for OCH₃Increased MAO-B inhibition (IC₅₀ 1.8 µM)
3-Methylbutan-1-ol (parent alcohol)Removal of amine groupLoss of receptor binding activity
Data Resolution
Discrepancies in reported IC₅₀ values (e.g., 2.1 µM vs. 3.5 µM) arise from assay conditions (pH, temperature). Standardize protocols using Tris-HCl buffer (pH 7.4) and 37°C .

What are the stability profiles of this compound under varying storage conditions, and how can degradation products be mitigated?

Q. Stability Guidelines

  • Short-term : Stable in anhydrous DMSO at -20°C for 6 months (HPLC purity drop <2%).
  • Long-term : Lyophilized powder at -80°C retains integrity >2 years.
    Advanced Mitigation
    Degradation via oxidation at the amine group forms nitroxide radicals (detected by ESR). Add 0.1% w/v ascorbic acid as an antioxidant in aqueous solutions .

What methodologies are recommended for quantifying this compound in complex biological matrices?

Q. Quantitative Approaches

  • LC-MS/MS : Use deuterated internal standards (e.g., D₃-labeled analog) for plasma samples. LOQ = 5 ng/mL.
  • Fluorescence Derivatization : React with dansyl chloride (λₑₓ/λₑₘ = 340/525 nm) to enhance sensitivity in tissue homogenates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Reactant of Route 2
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2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

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